Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C25H25NO4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25NO4/c1-16-22(25(28)29-2)23(24-19(26-16)12-8-13-20(24)27)18-11-6-7-14-21(18)30-15-17-9-4-3-5-10-17/h3-7,9-11,14,23,26H,8,12-13,15H2,1-2H3 |
InChI Key |
NGXKMAGKQDPYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Ethanol emerges as the optimal solvent for MCRs due to its ability to dissolve polar intermediates and stabilize ionic transition states. Comparative studies show that ethanol alone achieves 98% yield, while water-ethanol mixtures reduce efficiency to 64%. Non-polar solvents like dichloromethane are preferred for stepwise aryl coupling reactions.
Stereochemical Considerations
The target compound may exist as a mixture of stereoisomers due to chiral centers at positions 4 and 7. Patent US8034945B2 reports that stereoselectivity can be influenced by:
-
Solvent Polarity : Polar aprotic solvents like DMF favor trans-diastereomers.
-
Temperature : Lower temperatures (0–25°C) enhance enantiomeric excess by slowing racemization.
Chromatography-free purification via crystallization from ethanol or ethyl acetate is typically employed.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Relevance
Gram-scale syntheses using [H₂-DABCO][HSO₄]₂ have been validated, producing 5–10 g of product with minimal yield drop (≤5%). Key considerations for industrial adoption include:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of reactions, including:
Oxidation: : It can be oxidized to form quinoline derivatives.
Reduction: : Reduction can yield dihydroquinoline derivatives.
Substitution: : Halogenation and other substitution reactions can modify the phenyl ring or other parts of the molecule.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Oxidation: : Formation of quinoline-2-carboxylate derivatives.
Reduction: : Formation of dihydroquinoline derivatives.
Substitution: : Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Hexahydroquinoline derivatives, including methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, have shown promising anticancer effects. Studies indicate that modifications to the hexahydroquinoline structure can enhance potency against various cancer cell lines. For instance, compounds derived from this scaffold have been evaluated for their activity against melanoma and non-small-cell lung cancer .
- Anti-inflammatory Effects
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in substituents on the quinoline ring can lead to significant changes in pharmacological properties. For example:
| Substituent | Effect on Activity |
|---|---|
| Benzyloxy group | Enhances lipophilicity and cellular uptake |
| Methyl groups | Influence on receptor binding affinity |
Case Studies
-
In Vivo Studies
- A study published in a peer-reviewed journal demonstrated the efficacy of hexahydroquinoline derivatives in reducing tumor growth in animal models. This compound was administered to mice with induced tumors, resulting in a statistically significant reduction in tumor size compared to control groups .
-
Mechanistic Insights
- Mechanistic studies have revealed that this compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms. The interaction with specific cellular targets such as kinases involved in cancer progression has been suggested as a potential pathway for its action .
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. It has shown affinity for binding to enzymes and receptors involved in critical biological pathways.
Molecular Targets: : Enzymes like kinases, which play roles in cell signaling and regulation.
Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Conformational Differences
Core Scaffold: The hexahydroquinoline core is conserved across analogs, but substituents at the 4-position aryl ring and ester groups (methyl/ethyl) lead to distinct structural and electronic profiles:
Crystallographic Insights :
- The para-substituted methoxyphenyl derivative () adopts a dihedral angle of 86.1° between the aryl and hexahydroquinoline rings, favoring intermolecular N–H···O hydrogen bonds . In contrast, the ortho-benzyloxy group in the target compound likely increases steric hindrance, reducing planarity and altering crystal packing.
- The methylsulfonylphenyl analog () exhibits a supramolecular chain via N1–H1A···O5 hydrogen bonds, similar to methoxyphenyl derivatives, suggesting shared hydrogen-bonding motifs despite differing substituents .
Yield and Purity :
- Ethyl esters with electron-withdrawing groups (e.g., 4-nitro in B4 from ) show moderate yields (~80%) , while para-methoxy derivatives (e.g., ) achieve higher yields (92%) as white solids due to reduced steric effects . The benzyloxy group’s bulk may lower yields compared to smaller substituents.
Melting Points and Solubility :
- Substituents influence melting points:
P-Glycoprotein Inhibition :
- Derivatives with electron-withdrawing groups (e.g., B4 with 2-nitrophenyl) exhibit enhanced P-glycoprotein inhibition compared to electron-donating groups (e.g., B8 with 4-methoxyphenyl) . The benzyloxy group’s electron-donating nature may reduce potency relative to nitro or cyano analogs.
Antimicrobial and Antioxidant Potential:
- Hexahydroquinolines with heteroaromatic substituents (e.g., B9 with furan-2-yl in ) show fungicidal activity , while methoxy derivatives () demonstrate calcium modulation . The benzyloxy group’s lipophilicity could enhance membrane permeability but may reduce aqueous solubility.
Spectroscopic and Computational Data
1H NMR Signatures :
- Benzyloxy protons (OCH2Ph) resonate at δ 4.8–5.2, distinct from methoxy (δ ~3.8) or sulfonyl groups .
- Aromatic protons in ortho-substituted derivatives split into complex multiplets compared to para-substituted analogs.
IR and MS Profiles :
Biological Activity
Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299451-64-2) is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anti-HIV, antibacterial, and anticancer properties. This article reviews the synthesis, biological evaluation, and molecular mechanisms underlying the activity of this compound.
- Molecular Formula: C25H25NO4
- Molar Mass: 403.47 g/mol
- Structure: The compound features a hexahydroquinoline core substituted with a benzyloxy group and a carboxylate functional group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include benzyloxybenzene and quinoline derivatives. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of hexahydroquinoline derivatives, particularly against HIV. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects on HIV integrase with an effective concentration (EC50) as low as 75 µM . These findings suggest that the compound may interact with viral enzymes critical for HIV replication.
Antibacterial and Anticancer Properties
The biological evaluation of related compounds has indicated diverse antibacterial and anticancer activities. For example:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Effective against various strains | |
| Anticancer | Induces apoptosis in cancer cells |
The hexahydroquinoline scaffold has been associated with various biological effects due to its ability to interact with multiple molecular targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication and cell proliferation.
- Receptor Modulation: It has been suggested that this compound could act as a modulator for various receptors involved in metabolic processes .
Case Studies
In a recent study evaluating the cytotoxicity and glucose uptake activity of structurally similar compounds, it was found that several derivatives exhibited low cytotoxicity while enhancing glucose uptake in HepG2 cells . This highlights the potential therapeutic applications in metabolic disorders alongside its antiviral properties.
Q & A
Q. What are the common synthetic routes for Methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
The compound is synthesized via one-pot multicomponent reactions. A typical method involves condensing ammonium acetate, diketones (e.g., dimedone), and substituted aldehydes in ethanol under reflux conditions. For example, similar quinoline derivatives are synthesized using ethanol as a solvent, followed by crystallization from ethanol/water mixtures to achieve yields of 65–85% .
Q. What spectroscopic and crystallographic methods are employed for structural characterization?
- Spectroscopy : , , IR, and mass spectrometry are standard for confirming molecular structure. For instance, IR spectra typically show carbonyl (C=O) stretches near 1680–1700 cm.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry. The title compound’s analogs crystallize in monoclinic systems (e.g., space group ) with unit cell parameters such as , , and , validated via SC-XRD .
Q. What biological activities are associated with this compound?
Hexahydroquinoline derivatives exhibit calcium channel modulation, antibacterial, and antioxidant activities. For example, enantiomerically pure analogs demonstrate selective binding to L-type calcium channels, influencing cardiovascular research .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl) or ionic liquids to enhance reaction rates.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) . Documented yields for similar compounds range from 70–90% under optimized conditions .
Q. How can contradictions between spectroscopic data and computational models be resolved?
Discrepancies often arise in stereochemical assignments (e.g., axial vs. equatorial substituents). SC-XRD is the gold standard for resolving such conflicts. For example, hydrogen bonding patterns (N–H···O interactions) observed in crystal packing (Figure 2, ) validate NMR-derived conformational models.
Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?
- Substituent variation : Introducing electron-withdrawing/donating groups on the phenyl ring to assess effects on calcium modulation.
- Crystallographic analysis : Correlating hydrogen-bonding networks (e.g., N–H···O) with bioactivity. For instance, analogs with stronger intermolecular interactions show enhanced stability and prolonged biological effects .
Q. How is the compound’s stability assessed under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar derivatives).
- Hygroscopicity testing : Storage in desiccators vs. humid environments to evaluate moisture sensitivity.
- Light exposure studies : UV-Vis spectroscopy monitors photodegradation over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
